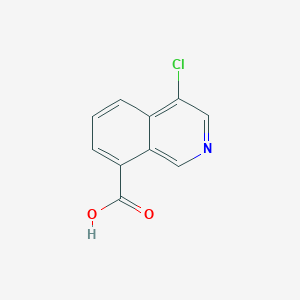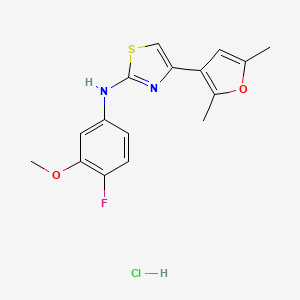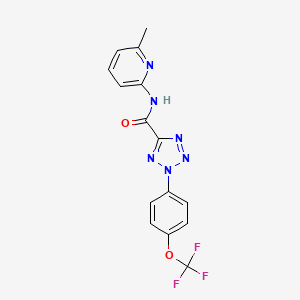
N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide, also known as OXA-06, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide is not yet fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, this compound has been found to improve cognitive function by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and prostaglandins, which are key mediators of inflammation and pain. Moreover, this compound has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, this compound has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, this compound has been found to be effective in various animal models of inflammation, pain, cancer, and neurodegenerative diseases. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not yet fully understood, and its efficacy and safety in human subjects have not been established.
Direcciones Futuras
There are several future directions for research on N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Moreover, future studies could explore the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Overall, this compound has shown great potential as a novel compound with various scientific research applications, and further studies are needed to fully understand its potential.
Métodos De Síntesis
The synthesis of N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide involves the reaction of 4-hydroxy-2-oxanone with 2-(chloromethyl)phenyl ether, followed by the reaction of the resulting product with prop-2-enamide. The final product is obtained after purification through column chromatography. This method has been reported to yield high purity and good yields of this compound.
Aplicaciones Científicas De Investigación
N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide has shown promising results in various scientific research applications. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, this compound has been reported to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-16(18)17(14-8-11-19-12-9-14)10-13-20-15-6-4-3-5-7-15/h2-7,14H,1,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIKUNTZWLDTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCOC1=CC=CC=C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2875385.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2875387.png)

![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2875396.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)

![3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2875403.png)
![3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2875404.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2875406.png)

